molecular formula C8H8F3N B1524571 3-(2,2,2-Trifluoroethyl)aniline CAS No. 768335-16-6

3-(2,2,2-Trifluoroethyl)aniline

Cat. No.: B1524571
CAS No.: 768335-16-6
M. Wt: 175.15 g/mol
InChI Key: FHLUOUXEXWHPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. fiveable.me The trifluoromethyl group (-CF3), a key feature of the trifluoroethyl moiety, is a powerful electron-withdrawing group, a property that significantly influences the reactivity of adjacent functional groups. nih.gov This has profound implications in various fields, most notably in medicinal chemistry and agrochemicals. wikipedia.orgwikipedia.org Fluorinated compounds often exhibit enhanced metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage. fiveable.me This increased stability can lead to improved pharmacokinetic profiles for drug candidates. fiveable.me Furthermore, the high electronegativity of fluorine can impact the pKa of nearby functional groups, thereby modifying a molecule's reactivity and biological interactions. fiveable.me

Overview of Aniline (B41778) Derivatives in Synthetic Organic Chemistry

Aniline and its derivatives are fundamental building blocks in synthetic organic chemistry, serving as precursors to a vast array of more complex molecules. ontosight.ai They are integral to the synthesis of dyes, polymers, and a wide range of pharmaceuticals and agrochemicals. ossila.comwikipedia.org The amino group of aniline is a versatile functional handle, allowing for a multitude of chemical transformations, including alkylation, acylation, and diazotization, which opens pathways to diverse molecular architectures. The reactivity of the aromatic ring is also highly significant, with the amino group acting as a potent activating group in electrophilic aromatic substitution reactions. youtube.com However, this high reactivity can sometimes lead to a lack of selectivity, necessitating the use of protecting groups to achieve desired substitution patterns. youtube.com

Rationale for Research Focus on 3-(2,2,2-Trifluoroethyl)aniline

The specific focus on this compound stems from the unique combination of the aniline scaffold and the trifluoroethyl substituent at the meta position. This particular arrangement of functional groups creates a molecule with a distinct electronic and steric profile. The electron-withdrawing nature of the trifluoroethyl group at the meta position influences the basicity of the aniline nitrogen and the reactivity of the aromatic ring in a manner different from ortho or para substitution. This makes it a valuable intermediate for synthesizing compounds with specific electronic properties. Research into this compound is driven by the potential to create novel pharmaceuticals and agrochemicals with tailored characteristics.

Scope and Objectives of Academic Inquiry

Academic inquiry into this compound primarily revolves around its synthesis, characterization, and application as a building block in organic synthesis. Key research objectives include the development of efficient and scalable synthetic routes to the compound. researchgate.net A significant area of investigation involves exploring its reactivity in various chemical transformations to understand how the trifluoroethyl group directs the outcomes of reactions. Furthermore, researchers are actively exploring its utility in the synthesis of biologically active molecules, aiming to leverage its unique properties to design new therapeutic agents and agrochemicals.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₈F₃N
Molecular Weight 175.15 g/mol
CAS Number 768335-16-6
Appearance Not specified, likely a liquid
Boiling Point Not specified
Melting Point Not specified
Density Not specified
SMILES C1=CC(=CC(=C1)N)CC(F)(F)F
InChI InChI=1S/C8H8F3N/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4H,5,12H2
InChIKey FHLUOUXEXWHPHZ-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLUOUXEXWHPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768335-16-6
Record name 3-(2,2,2-trifluoroethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3 2,2,2 Trifluoroethyl Aniline and Its Analogues

Direct Trifluoroethylation Strategies

Direct trifluoroethylation involves the introduction of the CF3CH2- group onto either the nitrogen (N-trifluoroethylation) or the aromatic ring (C-trifluoroethylation) of an aniline (B41778) derivative. These methods are often more atom-economical and efficient than multi-step classical approaches.

N-Trifluoroethylation of Aniline Precursors

N-trifluoroethylation yields N-(2,2,2-trifluoroethyl)aniline derivatives, which are important intermediates. rsc.org Methodologies for achieving this transformation include metal-catalyzed N-H insertion and reactions with various trifluoroethylating agents.

Metal-Catalyzed N-H Insertion Reactions

Metal-catalyzed N-H insertion reactions represent a powerful tool for forming C-N bonds. In this context, a metal carbene intermediate is generated from a trifluoroethyl precursor, which then inserts into the N-H bond of an aniline.

A notable development is the iron porphyrin-catalyzed N-trifluoroethylation of anilines. nih.govrsc.org This method utilizes the readily available and inexpensive 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot reaction conducted in an aqueous solution. rsc.orgnih.govresearchgate.net The reaction proceeds through a cascade diazotization/N-trifluoroethylation sequence, where an iron-carbene intermediate is the key reactive species. nih.gov This process is effective for both primary and secondary anilines and demonstrates good functional group tolerance. rsc.org Anilines bearing electron-donating groups tend to provide higher yields compared to those with electron-withdrawing groups, as the electron-rich amines are more prone to attack the in situ generated carbene complex. nih.gov However, the reaction can be sensitive to steric hindrance; for instance, 2-tert-butyl aniline does not react, and N-isopropyl-aniline yields only trace amounts of the product. nih.gov

Another significant advancement is the silver(I)-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) as the trifluoroethylating agent. nih.gov The reaction is proposed to proceed via the migratory insertion of a silver carbene into the aniline N-H bond. nih.gov Copper(I) catalysts have also been employed for similar insertion reactions of CF3CHN2 into heteroatom-H bonds, including the N-H bond of anilines. rsc.org

Table 1: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Substituted Anilines Reaction conditions: aniline (0.3 mmol, 1.0 equiv.), trifluoroethylamine hydrochloride (0.6 mmol), FeTPPCl catalyst in H₂O. Data sourced from Ren et al., 2021. nih.gov

Reactions with Trifluoroethylating Reagents

Beyond metal-catalyzed processes, direct N-trifluoroethylation can be achieved using a variety of trifluoroethylating reagents. rsc.org These methods often rely on the nucleophilicity of the aniline nitrogen to displace a leaving group from the reagent.

Common reagents include trifluoroethyl halides and sulfonates, such as 2,2,2-trifluoro-ethyl tosylate. rsc.orgprepchem.com Hypervalent iodine reagents bearing a trifluoroethyl group have also been developed for this purpose. rsc.org A particularly practical and catalyst-free approach involves the reductive amination of secondary amines using trifluoroacetic acid (TFA) as both the trifluoroethyl source and an acid promoter, with phenylsilane (B129415) serving as the reductant. researchgate.net This method is notable for its operational simplicity and tolerance of a wide range of functional groups, proceeding in conventional glassware without the need for an inert atmosphere. researchgate.net Furthermore, a three-component coupling between a primary amine, an aldehyde, and TFA can generate more complex trifluoroethylated amines. researchgate.netresearchgate.net

Table 2: Selected Reagents for N-Trifluoroethylation of Anilines

C-Trifluoroethylation via Carbon-Carbon Bond Formation

The direct introduction of a trifluoroethyl group onto the aromatic ring of aniline (C-trifluoroethylation) is a more challenging transformation but provides direct access to compounds like 3-(2,2,2-Trifluoroethyl)aniline. These reactions typically fall under the category of electrophilic aromatic substitution or radical-mediated processes. A direct, two-step synthesis to prepare C-(2,2,2-trifluoroethyl)anilines on a multigram scale has been developed starting from nitrophenylacetic acids. researchgate.net The process involves converting the carboxylic acid group to a trifluoromethyl group with sulfur tetrafluoride, followed by catalytic reduction of the nitro group to the aniline. researchgate.net

Electrophilic Trifluoroethylation Approaches

Electrophilic aromatic substitution is a cornerstone of arene functionalization. For anilines, the amino group is a very strong ortho, para-directing activator. ucalgary.ca However, its basicity makes it incompatible with strong Lewis or Brønsted acids (like AlCl₃ or H₂SO₄) that are often required for Friedel-Crafts type alkylations, as the amine will be protonated, forming a strongly deactivating anilinium ion. ucalgary.ca To circumvent this, the amino group is often "protected" by converting it to an amide (e.g., acetanilide). ucalgary.ca The amide is still an ortho, para-directing activator, but less so than a free amino group, which can help prevent polysubstitution. ucalgary.ca

The generation of a trifluoroethyl carbocation or an equivalent electrophilic species is key to this approach. The 2,2,2-trifluoro-1-(phenylthio)ethyl carbocation has been studied as a potential electrophile for Friedel-Crafts reactions. acs.org Another strategy involves the trifluoroacetic acid-promoted intermolecular Friedel-Crafts alkylation of arenes with 2,2,2-trifluoroethylaryl sulfoxides. researchgate.net These methods highlight pathways to generate electrophilic trifluoroethylating agents that could potentially be applied to protected anilines to achieve C-trifluoroethylation.

Radical-Mediated Trifluoroethylation

Radical-mediated pathways offer an alternative to electrophilic substitution for C-H functionalization. These methods often proceed under milder conditions and can provide different regioselectivity. While direct radical trifluoroethylation of anilines is an emerging area, significant progress has been made in the analogous trifluoromethylation and difluoroalkylation reactions, providing a framework for future developments.

For example, photoinduced methods using organic photocatalysts like Eosin Y can promote the difluoroalkylation of anilines under mild, visible-light irradiation. nih.govacs.org These reactions proceed via the generation of a fluoroalkyl radical which then adds to the aniline ring. nih.gov Similarly, an iron-catalyzed ortho-trifluoromethylation of anilines has been developed that uses picolinamide (B142947) as a directing group and a photoinduced radical mechanism. rsc.org Another approach involves the use of hexafluoroisopropanol (HFIP) as a unique solvent that can promote the selective trifluoromethylarylation of alkenes using anilines as the arene source, proceeding through a hydrogen-bonding network that activates the reagents. nih.gov These radical strategies, which successfully functionalize the aniline ring, demonstrate the potential for developing direct radical C-H trifluoroethylation methods. nih.govrsc.org

Palladium-Catalyzed C-H Trifluoroethylation

A significant advancement in the synthesis of trifluoroethylated anilines is the direct introduction of the trifluoroethyl group onto the aromatic ring via palladium-catalyzed C-H activation. researchgate.netnih.gov This method offers a more efficient route compared to traditional multi-step syntheses.

In 2016, a study reported the first palladium-catalyzed C-H trifluoroethylation on aniline derivatives. researchgate.net The process utilizes a highly reactive trifluoroethyl(mesityl)iodonium salt as the trifluoroethylating agent. The reaction proceeds at room temperature (25 °C) and provides the desired products in high yields, up to 95%, within 1.5 to 3 hours. nih.gov This catalytic method is noted for its high efficiency, selectivity, and broad functional group tolerance. researchgate.netnih.gov The catalyst system often employs a Pd(0) precursor, such as the relatively air-stable tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), which is commonly used for C-H activation processes. researchgate.net The use of such hypervalent iodine reagents in conjunction with transition-metal catalysis represents a powerful strategy for direct fluoroalkylation. researchgate.netnih.gov

Parameter Details Reference
Catalyst Palladium (e.g., Pd₂(dba)₃) researchgate.net
Reagent Trifluoroethyl(mesityl)iodonium salt researchgate.netnih.gov
Substrate Aniline derivatives researchgate.net
Temperature 25 °C nih.gov
Reaction Time 1.5 - 3 hours nih.gov
Yield Up to 95% nih.gov

Multi-Step Conversions and Functional Group Transformations

Synthesis from Nitrobenzene (B124822) Derivatives

A common and well-established approach to synthesizing anilines involves the reduction of a corresponding nitrobenzene precursor. This strategy is applicable to the preparation of this compound, starting from appropriately substituted nitroaromatics.

The reduction of 2,2,2-trifluoroethyl-substituted nitrobenzenes is a key step in producing the target aniline. researchgate.net Catalytic hydrogenation is a preferred method for this transformation. commonorganicchemistry.comresearchgate.net Various catalyst systems can be employed, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comyoutube.com

Commonly used catalysts include palladium on carbon (Pd/C) with hydrogen gas (H₂), which is highly effective for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney nickel is another effective hydrogenation catalyst and is often used as an alternative to Pd/C, particularly when the substrate contains halogen substituents that could be susceptible to hydrogenolysis. commonorganicchemistry.comyoutube.com For milder conditions that preserve other reducible groups, metal-acid systems like iron (Fe) or zinc (Zn) in acetic acid can be utilized. commonorganicchemistry.comyoutube.com Additionally, tin(II) chloride (SnCl₂) provides a mild method for this reduction. commonorganicchemistry.com The specific reduction of 1-nitro-3-(2,2,2-trifluoroethyl)benzene (B3085063) via catalytic hydrogenation yields this compound. researchgate.net

Catalyst/Reagent Reducing Agent Key Features Reference
Palladium on Carbon (Pd/C)H₂Method of choice for many nitro reductions. commonorganicchemistry.com
Raney NickelH₂Used when dehalogenation is a concern. commonorganicchemistry.comyoutube.com
Iron (Fe)Acid (e.g., HCl, Acetic Acid)Mild, chemoselective conditions. commonorganicchemistry.comyoutube.com
Zinc (Zn)Acid (e.g., Acetic Acid)Mild, chemoselective conditions. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂)-Mild reduction conditions. commonorganicchemistry.com

A two-step synthesis starting from readily available nitrophenylacetic acids allows for the multigram-scale preparation of C-(2,2,2-trifluoroethyl)anilines. researchgate.net This method involves first converting the carboxylic acid functionality into a trifluoromethyl group, followed by the reduction of the nitro group.

In the initial step, the carboxy group of a nitrophenylacetic acid (e.g., 3-nitrophenylacetic acid) is transformed into a trifluoromethyl group. researchgate.net This conversion is achieved by treatment with sulfur tetrafluoride (SF₄). The resulting intermediate is a 2,2,2-trifluoroethyl-substituted nitrobenzene. researchgate.net In the second and final step, this nitro compound is subjected to catalytic reduction to convert the nitro group into an amino group, yielding the final C-(2,2,2-trifluoroethyl)aniline product. researchgate.net

Transformation from Thioether Precursors

The synthesis of aryl 2,2,2-trifluoroethyl sulfides serves as a potential pathway toward trifluoroethyl-substituted anilines. A method for preparing these thioether precursors involves a copper(I)-catalyzed nucleophilic aromatic substitution, specifically a Goldberg-Ullmann coupling reaction. elte.hu

This process uses aryl iodides and 2,2,2-trifluoroethyl thioacetate (B1230152) as the starting materials. elte.hu The reaction is catalyzed by copper(I) bromide in benzylamine, which acts as both a solvent and a base. The mixture is heated to 110 °C under an inert atmosphere, affording the desired aryl 2,2,2-trifluoroethyl sulfides in moderate to good yields. elte.hu The 2,2,2-trifluoroethyl thioacetate itself is prepared from trifluoroethyl benzenesulfonate (B1194179) and thiolacetic acid. elte.hu Subsequent conversion of the resulting thioether (e.g., 3-amino-phenyl 2,2,2-trifluoroethyl sulfide) to the target aniline would require additional synthetic steps, such as desulfurization, to form the C-CH₂CF₃ bond.

Preparation via Halogenated Intermediates

Halogenated aromatic compounds are versatile intermediates for synthesizing this compound and its analogues. One established route involves the catalytic reduction and simultaneous dechlorination of a halogenated nitroaromatic. For instance, 2-trifluoromethylaniline can be produced in excellent yield from 2-trifluoromethyl-4-chloronitrobenzene using molecular hydrogen in a single step. google.com This reaction is carried out in a polar medium with a palladium-on-carbon catalyst. google.com

Another approach involves the reaction of aryl halides with 2,2,2-trifluoroethylamine to form N-trifluoroethylated amines. nih.gov Furthermore, palladium-catalyzed methods have been developed for the trifluoromethylation of aryl chlorides, which provides a general route to installing the CF₃ group onto a variety of aromatic substrates, including those with halogen atoms that can be later transformed. mit.edu A synthetic pathway to a radiolabeled analogue started from [¹⁴C₆]-3-iodo-nitrobenzene, which was converted in several steps to 3-trifluoromethyl-[¹⁴C₆]-aniline, demonstrating the utility of halogenated nitroaromatics as precursors. researchgate.net

Enantioselective Synthesis of Chiral Derivatives

The precise spatial arrangement of atoms is crucial for the biological function of many active compounds. Consequently, the development of enantioselective methods to produce single-enantiomer derivatives of this compound is a primary objective for synthetic chemists.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric hydrogenation (AH) and its variant, asymmetric transfer hydrogenation (ATH), stand out as highly efficient and atom-economical methods for the synthesis of chiral amines from prochiral precursors like ketones and imines. These processes rely on chiral metal catalysts to stereoselectively add hydrogen to a carbon-heteroatom double bond.

The asymmetric hydrogenation of trifluoromethyl ketones to produce chiral alcohols, which are versatile precursors to chiral amines, has been extensively studied. nih.gov Ruthenium and iridium complexes, particularly those featuring chiral diphosphine and diamine ligands, have demonstrated remarkable activity and enantioselectivity in these transformations. nih.gov

Asymmetric transfer hydrogenation provides a practical and often safer alternative to reactions requiring high-pressure hydrogen gas. In this approach, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the ATH of various unsaturated compounds, including fluorinated quinolines. A notable example is the ATH of 3-(trifluoromethyl)quinolines, which yields chiral tetrahydroquinoline derivatives with excellent enantiomeric excesses (up to 98% ee). dicp.ac.cn Electrochemical methods for promoting ATH have also been developed, offering a novel approach to catalyst regeneration and reaction control. nih.gov

Interactive Data Table: Catalytic Asymmetric (Transfer) Hydrogenation of Precursors to Chiral Trifluoroethylated Anilines and Analogues

SubstrateCatalyst SystemHydrogen SourceSolventYield (%)ee (%)Reference
2-Phenyl-3-(trifluoromethyl)quinoline(S)-3d (Chiral Phosphoric Acid)Hantzsch esterDichloromethane9498 dicp.ac.cn
2,2,2-TrifluoroacetophenoneChiral Ruthenium ComplexElectrochemical-9694 nih.gov
α-ChloroacetophenoneRu(OTf)(S,S)-TsDpenH₂ (10 atm)Methanol-96 nih.gov
4-ChromanoneMsDPEN-Cp*Ir ComplexH₂ (15 atm)--99 nih.gov
This table presents data from studies on analogous substrates that are precursors to the target chiral amine structures.

Nucleophilic Additions to Fluorinated Imines

The addition of nucleophiles to imines is a fundamental carbon-nitrogen bond-forming reaction. When applied in an asymmetric fashion, it provides direct access to chiral amines. A highly successful strategy involves the use of chiral N-sulfinyl imines, most notably the N-tert-butanesulfinyl imines developed by Ellman. nih.gov The sulfinyl group acts as a powerful chiral auxiliary, effectively shielding one face of the imine and directing the incoming nucleophile to the other, leading to high diastereoselectivity. nih.govosi.lv This method has proven to be broadly applicable for the synthesis of a wide array of fluorinated chiral amines, as the auxiliary can be easily removed under mild acidic conditions. nih.gov

Beyond sulfinyl imines, other chiral auxiliaries can be employed. For instance, imines derived from chiral amines like 1-(2-methoxyphenyl)ethylamine have been used to direct the addition of organolithium reagents, affording products with high diastereomeric purity. researchgate.net

Interactive Data Table: Nucleophilic Additions to Chiral Imines for the Synthesis of Fluorinated Amine Analogues

Imine Substrate TypeNucleophileChiral AuxiliaryDiastereoselectivity/eeReference
Fluorinated N-tert-butylsulfinyl iminesVarious OrganometallicsN-tert-ButanesulfinylHigh nih.gov
Aldehyde-derived iminesOrganolithium reagents1-(2-Methoxyphenyl)ethylamineHigh d.e. researchgate.net
O-Phenethyl aldoximesGrignard & Organolithium reagentsO-Phenethyl38-95% d.e. researchgate.net
This table illustrates the general applicability of these methods to the synthesis of chiral fluorinated amines.

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a well-established and robust strategy in asymmetric synthesis. wikipedia.org This approach involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. Evans' chiral oxazolidinones are a classic example, widely used to control the stereochemistry of aldol (B89426) and alkylation reactions. wikipedia.orgresearchgate.net

In the synthesis of precursors for chiral this compound analogues, specialized chiral auxiliaries have been designed. Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have been developed for highly diastereoselective reactions like alkylation, hydroxylation, and fluorination of amide enolates, providing access to a range of enantiopure building blocks. cyu.fr

Interactive Data Table: Application of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryReaction TypeSubstrate TypeDiastereoselectivityReference
Trifluoromethylated Oxazolidines (FOX)Alkylation, Hydroxylation, FluorinationAmide enolatesExcellent cyu.fr
N-tert-Butanesulfinamide (Ellman's Auxiliary)Addition to IminesKetones/AldehydesHigh osi.lv
(R)-(N-tosyl)phenylalaninolAldol ReactionEster-derived titanium enolateHigh researchgate.net
This table showcases examples of chiral auxiliaries utilized in the synthesis of chiral building blocks relevant to the target structures.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry encourage the development of synthetic routes that are more sustainable, safer, and environmentally friendly. chemijournal.comresearchgate.netijsrst.com For the synthesis of fluorinated anilines, this translates to minimizing waste, using less hazardous reagents and solvents, and favoring catalytic over stoichiometric processes. sphinxsai.comgranthaalayahpublication.org

Mechanochemistry, which involves reactions conducted by grinding solids together, often in the absence of a solvent, represents a significant green alternative. The synthesis of fluorinated imines has been successfully demonstrated using this technique, offering high yields, short reaction times, and a simplified purification process. nih.gov

The use of water as a solvent is another key tenet of green chemistry. While challenging for many organic reactions, the development of water-tolerant catalysts is an active area of research that holds promise for the synthesis of fluorinated compounds. acs.org Furthermore, visible-light photocatalysis has emerged as a powerful tool for promoting reactions under mild, transition-metal-free conditions, as demonstrated in the difluoroalkylation of anilines. acs.org

Interactive Data Table: Green Chemistry Strategies in Fluorinated Amine Synthesis

Green Chemistry ApproachReactionKey FeaturesReference
MechanochemistryImine synthesisSolvent-free, rapid, high yields nih.gov
Visible-light PhotocatalysisDifluoroalkylation of anilinesTransition-metal-free, mild conditions acs.org
Aqueous Media SynthesisFluoroalkylation reactionsUse of an environmentally benign solvent acs.org
This table highlights general green chemistry strategies applicable to the synthesis of the target compound and its analogues.

Reactivity and Chemical Transformations of 3 2,2,2 Trifluoroethyl Aniline

Reactions Involving the Aniline (B41778) Moiety

The chemical behavior of 3-(2,2,2-Trifluoroethyl)aniline is dominated by the reactions of its amino group and the benzene (B151609) ring. The trifluoroethyl substituent exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack and reduces the nucleophilicity of the amino group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution in aniline derivatives is governed by the directing effects of the substituents on the ring. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. Conversely, the 2,2,2-trifluoroethyl (-CH₂CF₃) group is a deactivating, meta-director due to its strong electron-withdrawing nature. The outcome of substitution reactions on this compound is a balance between these opposing effects and is highly dependent on reaction conditions.

Under neutral or mildly acidic conditions, the potent ortho-, para-directing influence of the amino group dominates. Electrophilic attack is expected to occur at the positions ortho and para to the -NH₂ group, which are positions 2, 4, and 6. For instance, in the analogous compound 3-(trifluoromethyl)aniline (B124266), bromination and nitration lead to substitution primarily at the positions ortho and para to the activating amino group. orgsyn.orgchemicalbook.com The bromination of N,N-dimethyl-3-(trifluoromethyl)aniline with a mild brominating agent occurs at the 4-position (ortho to the amine). orgsyn.org Similarly, the formation of 4-nitro-3-(trifluoromethyl)aniline (B27955) demonstrates that nitration also occurs ortho to the amino functionality. chemicalbook.com

Under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group. Its directing effect aligns with that of the deactivating -CH₂CF₃ group, directing incoming electrophiles to position 5, which is meta to both substituents. Studies on the bromination of dimethylaniline in concentrated sulfuric acid have shown a significant increase in meta-substitution. tennacadsci.org

PositionDirecting Effect of -NH₂ (Mild Conditions)Directing Effect of -CH₂CF₃Combined Effect (Mild Conditions)Directing Effect of -NH₃⁺ (Strong Acid)Combined Effect (Strong Acid)
2ortho (Activating)orthoFavoredorthoDisfavored
4para (Activating)orthoFavoredparaDisfavored
5metametaDisfavoredmetaFavored
6ortho (Activating)paraFavoredorthoDisfavored

Formation of Schiff Bases and Imines

The reaction of primary amines with aldehydes or ketones to form imines (also known as Schiff bases) is a fundamental transformation. jetir.org this compound participates in these condensation reactions, though its reactivity is tempered by the electron-withdrawing nature of the trifluoroethyl group, which reduces the nucleophilicity of the amine.

This compound reacts with carbonyl compounds to yield the corresponding imine and water. Due to the reduced basicity and nucleophilicity of the aniline nitrogen, these reactions may require heating or the removal of water to proceed to completion. A study on the closely related 3-(trifluoromethyl)aniline demonstrated that it can be condensed with 2-hydroxy-3-ethoxybenzaldehyde by refluxing in ethanol (B145695) to form the corresponding Schiff base. nih.gov Similarly, other anilines containing trifluoro groups have been successfully condensed with various aldehydes. internationaljournalcorner.com

To overcome the reduced reactivity of deactivated anilines, catalytic methods are often employed. Aniline itself can serve as a catalyst for imine formation in aqueous solutions. researchgate.net For more challenging substrates, such as those with strongly electron-withdrawing groups, more robust catalytic systems are beneficial. Solid acid catalysts like K-10 montmorillonite, often in conjunction with microwave irradiation, have been shown to be highly effective for the synthesis of trifluoromethyl-imines from various amines and ketones, providing excellent yields in short reaction times. nih.gov These methods offer an environmentally friendly alternative to traditional protocols. nih.gov Other greener methodologies, such as reactions in water or solvent-free grinding, have also been successfully applied for Schiff base synthesis. semanticscholar.org

Acylation and Sulfonylation Reactions

The amino group of this compound can be readily acylated and sulfonated by reacting with acylating or sulfonylating agents, respectively. These reactions result in the formation of stable amide and sulfonamide linkages.

N-acylation is typically achieved by treating the aniline with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). libretexts.org While the nucleophilicity of the nitrogen in this compound is lower than that of aniline itself, it is sufficient to react with these powerful electrophiles to form the corresponding acetanilide (B955) derivative. This reaction is often used to protect the amino group during other transformations. libretexts.org

Similarly, N-sulfonylation is accomplished by reacting the aniline with a sulfonyl halide, such as benzenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. This forms a stable sulfonamide.

ReactionReagentFunctional Group FormedProduct Class
AcylationAcyl Halide (R-CO-Cl) or Acid Anhydride (R-CO-O-CO-R)Amide (-NH-CO-R)N-Acyl anilines
SulfonylationSulfonyl Halide (R-SO₂-Cl)Sulfonamide (-NH-SO₂-R)N-Sulfonyl anilines

Diazotization and Coupling Reactions

Primary aromatic amines like this compound undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). organic-chemistry.org This reaction converts the primary amino group into a diazonium salt (-N₂⁺Cl⁻).

The resulting 3-(2,2,2-trifluoroethyl)benzenediazonium salt is a versatile synthetic intermediate. The presence of the electron-withdrawing trifluoroethyl group can increase the stability of the diazonium salt compared to those derived from electron-rich anilines. google.com These salts are crucial for a wide range of transformations where the diazonium group acts as an excellent leaving group (N₂) and is replaced by various nucleophiles. Notable examples include the Sandmeyer reaction (for introducing halides or cyanide) and the Schiemann reaction (for introducing fluorine). organic-chemistry.org Furthermore, diazonium salts can act as electrophiles in azo coupling reactions with activated aromatic compounds (like phenols or other anilines) to produce brightly colored azo dyes.

A patent describing the synthesis of m-trifluoromethyl phenol (B47542) details the diazotization of m-trifluoromethylaniline followed by hydrolysis, showcasing a key application of diazonium salts derived from anilines with fluorine-containing substituents. google.com

Reactions at the Trifluoroethyl Group

The 2,2,2-trifluoroethyl group, characterized by the strong electron-withdrawing nature of the three fluorine atoms, significantly influences the reactivity of the adjacent methylene (B1212753) (-CH₂-) group and the C-F bonds.

Nucleophilic Substitution at the Alpha-Position

Nucleophilic substitution at the alpha-carbon (the -CH₂- group) of this compound is not a commonly reported transformation. The strong inductive effect of the trifluoromethyl (CF₃) group decreases the electron density at the alpha-carbon, which would typically hinder a classic Sɴ2-type reaction by making it a less favorable site for nucleophilic attack. Furthermore, the C-F bonds are exceptionally strong and generally unreactive towards nucleophiles under standard conditions.

Reactions involving nucleophilic attack at a carbon alpha to a carbonyl group are well-established, often proceeding through an enol or enolate intermediate. youtube.comyoutube.com However, the trifluoroethyl group lacks this type of activation pathway. For substitution to occur at this position, highly reactive intermediates or specialized reagents would likely be required, and such specific examples involving this compound are not prevalent in the literature.

Oxidative Transformations

The benzylic position of the trifluoroethyl group (the carbon atom attached to the benzene ring) is susceptible to oxidation, a common reaction for alkyl side-chains on aromatic rings. libretexts.orglibretexts.org This reaction typically requires the presence of at least one benzylic hydrogen, which this compound possesses.

Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkylbenzenes to benzoic acids. libretexts.orgrutgers.edu In the case of this compound, this transformation would be expected to convert the trifluoroethyl group into a carboxylic acid group, yielding 3-aminobenzoic acid after cleaving the C-C bond of the side chain. The mechanism involves the initial attack at the benzylic C-H bonds. libretexts.org Compounds lacking benzylic hydrogens, like tert-butylbenzene, are resistant to such oxidation. libretexts.org

Below is a representative table of conditions for benzylic oxidation, though specific application to this compound requires empirical validation.

Table 1: General Conditions for Benzylic Side-Chain Oxidation

Oxidizing AgentTypical ConditionsProduct from Ar-CH₂R
KMnO₄Hot, aqueous, acidic or basicAr-COOH
Na₂Cr₂O₇/H₂SO₄HeatAr-COOH
Catalytic Air OxidationCo(III) salts, heatAr-COOH

This table presents generalized information; specific outcomes can vary based on the full substrate structure.

Reductive Transformations

The reduction of the trifluoroethyl group, specifically the cleavage of its strong carbon-fluorine bonds, is a challenging transformation that requires harsh conditions or highly specialized reagents. The C-F bond is one of the strongest single bonds in organic chemistry, rendering the CF₃ group highly stable and generally inert to common reducing agents. While catalytic hydrogenation is effective for reducing other functional groups, it does not typically affect C-F bonds under standard conditions. Consequently, literature describing the reductive transformation of the trifluoroethyl group on this compound is scarce.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aniline core of this compound is a versatile platform for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing C-C, C-N, and C-O bonds. These reactions typically utilize a halogenated derivative of the aniline (e.g., 3-bromo-N-(2,2,2-trifluoroethyl)aniline) as the electrophilic partner or the aniline itself as the nucleophilic partner.

C-C Bond Formation (e.g., Heck, Suzuki, Sonogashira, Negishi)

These palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon bonds.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound could serve as the aryl halide. The reaction generally shows good functional group tolerance, though the free amine can sometimes interfere. youtube.com In some cases, protection of the amine group may be beneficial, but successful couplings on unprotected anilines have been reported, particularly with sterically hindered substrates or specific catalyst systems. researchgate.net

Suzuki Coupling: The Suzuki reaction is a powerful method for forming biaryl compounds by coupling an aryl halide with an organoboron species, such as a boronic acid or ester. nih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including unprotected anilines. nih.gov A study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines demonstrated high yields with various boronic esters, including those with fluorinated substituents. nih.gov This suggests that a bromo-substituted this compound would be an excellent substrate for this transformation.

Table 2: Illustrative Suzuki Coupling of a Substituted Bromoaniline

Coupling Partner (Boronic Ester)Catalyst/LigandBaseSolvent
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O
Alkylboronic esterPd(dppf)Cl₂ / XPhosK₃PO₄Toluene/H₂O
Vinylboronic esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O
This table is based on general procedures for substituted bromoanilines and illustrates the likely conditions for coupling with a halogenated this compound derivative. nih.gov

Sonogashira Coupling: The Sonogashira reaction creates a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is compatible with many functional groups, and successful couplings have been demonstrated on substrates containing free amino groups, such as unprotected halotryptophans. nih.gov This indicates the viability of using a halogenated this compound to synthesize arylalkynes.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is its high functional group tolerance; it is notably effective for substrates with active functional groups like unprotected amines. organic-chemistry.org This makes it a highly suitable method for C-C bond formation starting from a halogenated this compound.

C-N and C-O Bond Formation

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orgacsgcipr.org It can be applied in two ways with the target compound:

As the amine component: this compound can act as the nucleophile, coupling with a different aryl halide or triflate to form a diarylamine. libretexts.org

As the electrophile component: A halogenated derivative of this compound can couple with a primary or secondary amine to generate a more complex aniline derivative. organic-chemistry.orgrsc.org

The reaction is highly versatile, with various generations of phosphine (B1218219) ligands developed to accommodate a wide range of substrates under mild conditions. wikipedia.orgorganic-chemistry.org

Table 3: General Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseSolvent
Ar-BrThis compoundPd₂(dba)₃ / BINAPNaOt-BuToluene
3-Bromo-N-(2,2,2-trifluoroethyl)anilineMorpholinePd(OAc)₂ / XPhosK₂CO₃Dioxane
Ar-ClThis compoundPd-NHC complexK₃PO₄t-Amyl alcohol
This table provides representative examples of Buchwald-Hartwig reaction conditions. wikipedia.orgrsc.org

Buchwald-Hartwig C-O Bond Formation: A variation of the amination reaction allows for the formation of C-O bonds (ether synthesis) by coupling an aryl halide with an alcohol or phenol. organic-chemistry.org A halogenated derivative of this compound can be coupled with various alcohols to produce aryl ethers, providing an alternative to harsher methods like the Ullmann condensation.

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer powerful and often green alternatives for chemical synthesis. These techniques can induce unique transformations by generating highly reactive intermediates. However, a review of the scientific literature indicates a lack of specific studies focused on the photochemical and electrochemical behavior of this compound.

There are no specific studies reported in the scientific literature detailing the photoaddition reactions of this compound. While photochemical reactions of anilines are a broad area of research, specific data on the photoaddition behavior of this particular substituted aniline is not available. Consequently, no data tables of research findings can be provided.

Information regarding the anodic oxidation processes of this compound is not present in the available scientific literature. The electrochemical oxidation of aniline and its derivatives is a well-documented field, often leading to the formation of conducting polymers or other coupled products. However, specific research detailing the anodic behavior, including voltammetric data or the products of controlled potential electrolysis for this compound, has not been published. As such, no data on its anodic oxidation is available to be presented.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

FTIR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. upi.edu The analysis of aniline (B41778) and its derivatives often involves examining the characteristic vibrational frequencies of the amino group and the aromatic ring. nih.gov In the case of 3-(2,2,2-trifluoroethyl)aniline, the FTIR spectrum would be expected to show characteristic bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=C stretching within the benzene (B151609) ring, and the very strong absorptions associated with the C-F bonds of the trifluoromethyl group.

Key vibrational modes for related aniline compounds include N-H stretching, typically observed in the 3300-3500 cm⁻¹ region, and the in-plane and out-of-plane bending vibrations of the N-H bond. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ range. The presence of the trifluoromethyl group introduces strong C-F stretching vibrations, which are typically observed in the 1000-1400 cm⁻¹ region.

Table 1: Representative FTIR Vibrational Assignments for Aniline Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
C=C Aromatic Stretch1450 - 1600
C-N Stretch1250 - 1350
C-F Stretch (in CF₃)1000 - 1400

Note: The exact positions of these bands for this compound would require experimental data.

Complementary to FTIR, FT-Raman spectroscopy provides information on molecular vibrations, particularly for non-polar bonds and symmetric vibrations which may be weak or absent in the IR spectrum. nih.gov For aniline derivatives, Raman spectroscopy is effective in characterizing the vibrations of the benzene ring. tsijournals.com The symmetric "breathing" mode of the aromatic ring is often a strong and characteristic band in the Raman spectrum. The C-C and C-H vibrations of the ring, as well as the vibrations of the trifluoroethyl substituent, would also be observable. The comparison between FTIR and FT-Raman spectra aids in a more complete assignment of the vibrational modes of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the number of different types of nuclei, their chemical environment, and their connectivity.

¹H NMR spectroscopy reveals the different types of protons in a molecule and their neighboring protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the protons of the amino group, and the methylene (B1212753) (-CH₂-) protons of the trifluoroethyl group. The chemical shifts (δ) of the aromatic protons would be in the typical aromatic region (around 6.5-7.5 ppm) and their splitting patterns (multiplicities) would provide information about their substitution pattern on the benzene ring. The -NH₂ protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methylene protons adjacent to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H6.5 - 7.5Multiplet
-NH₂VariableBroad Singlet
-CH₂-~3.2Quartet

Note: These are predicted values and the actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the six carbons of the aromatic ring, with the carbon attached to the amino group and the carbon attached to the trifluoroethyl group having characteristic chemical shifts. The carbon of the methylene group would also be observed, and the carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and trifluoroethyl substituents. researchgate.net

Table 3: Representative ¹³C NMR Spectral Data for Substituted Anilines

Carbon TypeTypical Chemical Shift (δ, ppm)
C-NH₂140 - 150
Aromatic C-H110 - 130
Aromatic C-substituent120 - 140
-CH₂-30 - 50
-CF₃120 - 130 (quartet)

Note: The data is based on similar structures and actual values for this compound would need to be determined experimentally. rsc.org

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms in a molecule. biophysics.org For this compound, all three fluorine atoms of the trifluoromethyl group are chemically equivalent and would therefore give a single signal in the ¹⁹F NMR spectrum. This signal would be split into a triplet due to coupling with the two adjacent methylene protons. The chemical shift of the CF₃ group provides valuable information about its electronic environment. ucsb.educolorado.edu The typical chemical shift range for a CF₃ group attached to an aliphatic carbon is around -60 to -80 ppm relative to a standard like CFCl₃. science-and-fun.de

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CF₃-60 to -80Triplet

Note: The chemical shift is relative to a standard reference such as CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the this compound molecule. emerypharma.comweebly.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, this technique would show cross-peaks between the protons on the aniline ring, as well as between the methylene (-CH2-) protons and the protons of the trifluoroethyl group. This allows for the mapping of proton-proton coupling networks within the molecule. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. youtube.com For this compound, the HMQC or HSQC spectrum would show a correlation between each aromatic proton and its corresponding carbon atom in the benzene ring, and between the methylene protons and the adjacent carbon atom. This provides a direct link between the ¹H and ¹³C spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net For this compound, the molecular formula is C₈H₈F₃N, which corresponds to a molecular weight of approximately 175.15 g/mol . chemscene.com

Under electron impact (EI) ionization, the molecule is expected to form a molecular ion peak (M⁺) at m/z 175. The fragmentation pattern would likely involve the following characteristic losses:

Cleavage of the C-C bond adjacent to the trifluoromethyl group, leading to the loss of a ·CF₃ radical and the formation of a prominent fragment ion.

Alpha-cleavage, a common fragmentation pathway for amines, where the bond between the carbon atom adjacent to the nitrogen and the aromatic ring is cleaved. libretexts.org

Loss of the entire trifluoroethyl group.

The predicted collision cross section values for various adducts of this compound have been calculated, providing further data for its identification. uni.lu

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺176.06816131.8
[M+Na]⁺198.05010140.4
[M-H]⁻174.05360131.4

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

The process involves growing a high-quality single crystal of the compound, which can be achieved through techniques like slow evaporation or diffusion. researchgate.net The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. nih.gov For a molecule like this compound, SCXRD would provide precise measurements of the C-C, C-N, C-F, and C-H bond lengths, as well as the bond angles within the aromatic ring and the trifluoroethyl substituent. It would also reveal details about the planarity of the aniline ring and the conformation of the trifluoroethyl group relative to the ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amine group, would be elucidated. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The UV-Vis spectrum of an aniline derivative is typically characterized by absorption bands arising from π → π* transitions within the benzene ring. researchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the ring. ajrsp.com

For this compound, the electron-withdrawing trifluoroethyl group at the meta position is expected to influence the electronic structure of the aniline ring. A study on the closely related compound 3-(trifluoromethyl)aniline (B124266) showed that the electronic properties and UV-Vis spectrum can be effectively analyzed using theoretical methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The spectrum of aniline itself shows a strong absorption band around 230-240 nm and a weaker, structured band around 280-290 nm. researchgate.net The presence of the trifluoroethyl group in this compound would likely cause a shift in these absorption maxima. The interaction between a donor (like an aniline derivative) and an acceptor can lead to the formation of an electron donor-acceptor (EDA) complex, which can be characterized by a new absorption band in the visible region. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a cost-effective and accurate method for studying molecular systems. materialsciencejournal.orgresearchgate.net It is used to determine optimized geometries, vibrational frequencies, and other electronic properties by calculating the electron density of a molecule. researchgate.netarxiv.org The B3LYP functional, a hybrid method, is frequently employed for such calculations on aniline (B41778) derivatives due to its balance of accuracy and computational efficiency. asianpubs.orgnih.govglobalresearchonline.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. arxiv.orgarxiv.org This process is crucial for understanding a molecule's stable structure. For 3-(2,2,2-Trifluoroethyl)aniline, optimization would typically be performed using a basis set like 6-311++G(d,p) to ensure high accuracy. asianpubs.orgglobalresearchonline.net The resulting optimized structure is a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. nih.gov

Vibrational Frequency Calculations and Mode Assignment

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. materialsciencejournal.org These calculations help in assigning specific vibrational modes (stretching, bending, torsion) to the experimentally observed spectral bands. nih.gov For complex molecules, this assignment is often aided by calculating the Potential Energy Distribution (PED). scirp.orgnih.gov

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. materialsciencejournal.orgglobalresearchonline.net For this compound, characteristic vibrational modes can be predicted based on studies of related aniline derivatives. materialsciencejournal.orgasianpubs.orgnih.gov

Table 1: Predicted Characteristic Vibrational Modes for this compound This table is illustrative, based on typical frequency ranges for the functional groups in related aniline compounds.

Vibrational Mode Contributing Functional Groups Typical Wavenumber Range (cm⁻¹)
N-H Asymmetric & Symmetric Stretching -NH₂ 3400-3500
C-H Aromatic Stretching C-H (ring) 3000-3100
C-H Aliphatic Stretching -CH₂- 2850-2960
C=C Aromatic Stretching Benzene (B151609) Ring 1450-1600
N-H Scissoring (Bending) -NH₂ 1590-1650
C-N Stretching Ring-NH₂ 1250-1340
C-F Stretching -CF₃ 1100-1200

Data derived from general principles and studies on analogous compounds. materialsciencejournal.orgnih.govresearchgate.net

Prediction of NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum mechanical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. scirp.orgnih.gov This method has become popular for its ability to provide reasonably accurate predictions that can aid in the structural elucidation of organic compounds. nih.gov

Calculations are typically performed on the optimized geometry of the molecule. Theoretical ¹H and ¹³C chemical shifts are calculated relative to a reference standard, usually Tetramethylsilane (TMS), and can be compared with experimental spectra. While a dedicated GIAO calculation for this compound is not available in the surveyed literature, experimental NMR data for similar N-trifluoroethylated anilines show characteristic shifts. rsc.org For instance, the protons on the -CH₂- group adjacent to the nitrogen typically appear as a quartet around 3.7 ppm due to coupling with the fluorine atoms, and the ¹⁹F NMR shows a corresponding triplet near -70 ppm. rsc.org

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide essential tools to visualize and quantify this structure.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory simplifies the description of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org

Table 2: Significance of Frontier Orbitals and Related Parameters

Parameter Definition Chemical Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital Related to the ionization potential; characterises electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Related to the electron affinity; characterises electron-accepting ability.
HOMO-LUMO Gap (ΔE) ΔE = E(LUMO) - E(HOMO) Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. nih.govthaiscience.info

This table provides a general overview of FMO theory concepts applicable to the molecule. youtube.comwikipedia.orgucsb.edu

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net MEP maps are invaluable for predicting a molecule's reactive sites for electrophilic and nucleophilic attack. thaiscience.info

The color-coding convention is typically as follows:

Red: Regions of most negative potential, rich in electrons. These sites are susceptible to electrophilic attack. uni-muenchen.de

Blue: Regions of most positive potential, electron-poor. These sites are susceptible to nucleophilic attack. uni-muenchen.de

Green/Yellow: Regions of intermediate or near-zero potential.

For an aniline derivative like this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons. researchgate.net The electron-withdrawing trifluoromethyl group would create a region of positive potential (blue) around the -CF₃ and adjacent hydrogen atoms. The aromatic ring itself would display varying potential, influenced by the competing electron-donating amino group and the electron-withdrawing trifluoroethyl substituent. thaiscience.inforesearchgate.net

Charge Analysis (e.g., Mulliken, NBO)

Charge analysis in computational chemistry provides estimates of the partial atomic charges within a molecule, offering insights into its electronic structure, reactivity, and intermolecular interactions. Two common methods for this analysis are Mulliken population analysis and Natural Bond Orbital (NBO) analysis.

Mulliken Population Analysis: Developed by Robert S. Mulliken, this method is one of the oldest and simplest techniques for calculating atomic charges. stackexchange.com It partitions the total electron population among the atoms based on the linear combination of atomic orbitals (LCAO) used to form the molecular orbitals. wikipedia.org The core assumption is that the electrons in an overlap region between two atoms are divided equally between them. uni-muenchen.de However, a significant drawback of the Mulliken method is its strong dependence on the basis set used in the calculation. stackexchange.comwikipedia.org Different basis sets can produce substantially different charge values, and increasing the complexity of a basis set does not guarantee more accurate or stable results. stackexchange.comuni-muenchen.de

Natural Bond Orbital (NBO) Analysis: NBO analysis is a more modern and generally more reliable method that operates on the electron density of the molecule. stackexchange.com It localizes orbitals into representations of classic chemical concepts like core orbitals, lone pairs, and bonding orbitals. This approach allows for the consideration of bond polarization. stackexchange.com NBO charges are considered more stable with respect to changes in the basis set compared to Mulliken charges. stackexchange.com The insights from NBO analysis are particularly valuable for understanding systems that can be well-described by a Lewis structure. stackexchange.com

While these methods are standard in computational studies, specific Mulliken or NBO charge distribution data for this compound were not found in the reviewed literature. Such an analysis would be expected to show a high negative charge on the fluorine atoms and the nitrogen atom, with charge distribution in the aromatic ring influenced by the electron-donating amino group and the electron-withdrawing trifluoroethyl group.

Table 1: Comparison of Mulliken and NBO Charge Analysis Methods

FeatureMulliken Population AnalysisNatural Bond Orbital (NBO) Analysis
Fundamental Principle Partitions electrons based on the contribution of atomic orbitals to molecular orbitals. wikipedia.orguni-muenchen.deAnalyzes the electron density to find localized, Lewis-like structures (bonds, lone pairs). stackexchange.com
Basis Set Dependency Highly dependent; results can vary significantly with the chosen basis set. stackexchange.comwikipedia.orgSignificantly less dependent on the basis set, providing more consistent results. stackexchange.com
Physical Interpretation Can sometimes yield unphysical results like orbital populations greater than two or negative values. uni-muenchen.deProvides a more intuitive chemical picture corresponding to Lewis structures. stackexchange.com
Primary Use Historically common for estimating charge distribution due to its simplicity. stackexchange.comwikipedia.orgUsed for detailed analysis of bonding, charge transfer, and hyperconjugative interactions. stackexchange.com

Thermodynamic Properties and Stability

The thermodynamic properties of a molecule, such as its heat of formation, standard Gibbs free energy, and entropy, are crucial for understanding its stability and reactivity. These parameters can be predicted through computational chemistry methods. For instance, calculations can determine the optimized molecular geometry corresponding to the lowest energy state on the potential energy surface.

While specific experimental or calculated thermodynamic data for this compound are not detailed in the available search results, studies on related fluorinated compounds like 2,2,2-trifluoroethanol (B45653) have utilized computational models to predict their physicochemical properties. rug.nl Such studies often involve optimizing the molecular structure and performing frequency calculations to obtain thermodynamic quantities at different temperatures. The stability of this compound would be influenced by the aromatic nature of the benzene ring and the strong C-F bonds, although the presence of the amino group and the trifluoroethyl group on the same ring creates a complex electronic environment.

Non-Linear Optical (NLO) Properties and First Hyperpolarizability

Non-linear optics (NLO) describes the behavior of materials under intense light, where the material's polarization responds non-linearly to the electric field of the light. wikipedia.org This phenomenon is the basis for a range of applications, including frequency conversion and optical switching. wikipedia.orgnih.gov

The NLO response of a material is described by its susceptibilities, with the second-order (χ(2)) and third-order (χ(3)) susceptibilities being of particular interest. nih.gov At the molecular level, these macroscopic properties are related to the molecular hyperpolarizabilities, specifically the first hyperpolarizability (β) and second hyperpolarizability (γ). rsc.org

Molecules with significant NLO properties, particularly a large first hyperpolarizability (β), often feature a donor-π-acceptor (D-π-A) structure. rsc.org This arrangement facilitates intramolecular charge transfer upon excitation, which is a key mechanism for second-order NLO responses. dss.go.th In this compound, the aniline moiety acts as an electron donor and the trifluoroethyl group has electron-withdrawing character, creating a potential, albeit modest, D-A system.

Computational studies are frequently used to predict the NLO properties of new molecules. However, specific calculated values for the first hyperpolarizability (β) or other NLO properties of this compound were not available in the provided research.

Table 2: Overview of Key Non-Linear Optical Processes

NLO ProcessOrder of SusceptibilityDescription
Second-Harmonic Generation (SHG) Second-Order (χ(2))Two photons of the same frequency (ω) combine to generate a single photon with double the frequency (2ω). wikipedia.orgnih.gov
Sum-Frequency Generation (SFG) Second-Order (χ(2))Two photons with different frequencies (ω1, ω2) combine to generate a photon with the sum of the frequencies (ω1 + ω2). wikipedia.org
Third-Harmonic Generation (THG) Third-Order (χ(3))Three photons of the same frequency combine to generate a single photon with triple the frequency. nih.gov
Two-Photon Absorption (TPA) Third-Order (χ(3))The simultaneous absorption of two photons to excite a molecule to a higher energy state. wikipedia.org

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules like solvents. nih.govresearchgate.net The accuracy of these simulations relies heavily on the quality of the force field, which is a set of parameters that defines the potential energy of the system. nih.gov

MD simulations are widely applied to understand the properties of liquids, proteins, and materials. For example, simulations have been performed on the related compound 2,2,2-trifluoroethanol to develop and validate force field parameters and to study its properties in both pure form and in mixtures with water. rug.nlresearchgate.net

Currently, there are no specific molecular dynamics simulation studies focused on this compound in the available literature. Such a study could provide valuable insights into its behavior in different solvent environments, its aggregation properties, and its dynamics at interfaces.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its molecular structure. mst.dknih.gov The underlying principle is that structurally similar molecules are likely to have similar properties and biological activities. mst.dk

To build a QSAR model, a set of molecules with known activities (the training set) is used. For each molecule, a series of numerical values known as molecular descriptors are calculated. nih.gov These descriptors can represent various aspects of the molecule, including:

Physico-chemical properties: such as the octanol-water partition coefficient (LogP), which measures lipophilicity. mst.dknih.gov

Topological descriptors: which describe the connectivity of atoms. nih.gov

Quantum chemical parameters: such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) or the Highest Occupied Molecular Orbital (E_HOMO), which relate to a molecule's ability to accept or donate electrons. nih.gov

Once the descriptors are calculated, statistical methods are used to build a regression or classification model that links the descriptors to the observed activity. nih.gov QSAR is a cost-effective tool used in drug discovery, toxicology, and environmental science to estimate the properties of new or untested chemicals, thereby reducing the need for extensive animal testing. nih.gov

No specific QSAR models for predicting the chemical properties of this compound were identified in the reviewed literature.

Table 3: Common Types of Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Represented
Physico-chemical LogP (lipophilicity), Molar Refractivity (MR), Polar Surface Area (PSA). nih.govBulk properties like solubility, permeability, and electronic distribution.
Quantum Chemical E_HOMO, E_LUMO, Dipole Moment (μ). nih.govnih.govElectronic structure, reactivity, and stability.
Topological Molecular Connectivity Indices, Wiener Index. nih.govSize, shape, and degree of branching in the molecular structure.
Constitutional Molecular Weight, Atom Counts, Bond Counts. nih.govThe basic composition of the molecule.

Advanced Synthetic Applications in Chemical Design

Role as a Building Block in Organic Synthesis

The trifluoroethyl group of 3-(2,2,2-trifluoroethyl)aniline makes it a key component for introducing fluorine into more complex molecular structures. The strategic placement of fluorine can significantly influence the physicochemical and biological characteristics of the resulting compounds.

The introduction of fluorine atoms into organic molecules can alter their lipophilicity, pKa, and metabolic stability. Consequently, this compound serves as a valuable precursor in the synthesis of various fluorinated compounds. For instance, it is utilized in creating trifluoromethyl N,N-aminals, which are important precursors for other fluorinated building blocks. A direct and general method for synthesizing these aminals involves using an argon plasma in a continuous flow microreactor, which avoids the need for metal catalysts or other additives.

Three isomers of C-(2,2,2-trifluoroethyl)aniline, including the meta-substituted version which is the focus of this article, can be synthesized on a multigram scale from nitrophenylacetic acids in a two-step process. This involves converting the carboxy groups into trifluoromethyl moieties using sulfur tetrafluoride, followed by catalytic reduction of the nitrobenzenes to the corresponding anilines. This accessibility makes it a ready building block for more complex molecules.

The trifluoroethyl moiety is a key feature in many bioactive compounds. The development of synthetic methods to introduce fluorine and fluorous functional groups is an expanding area of organic chemistry. N-trifluoroethylated amines, for example, are widely used in medicinal and agrochemical fields.

Nitrogen-containing heterocycles are of great interest in various applications, and the incorporation of a fluoromethyl group can be particularly beneficial. While much of the research focuses on NCH2F groups, the principles extend to other fluorinated side chains. The synthesis of fluorinated heterocycles is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, has a notable impact on metabolic stability, lipophilicity, and bioavailability.

This compound can be used as a precursor in the synthesis of various heterocyclic systems. For example, it can be a component in multi-component reactions to form substituted anilines that can then be cyclized. The electron-withdrawing nature of the trifluoroethyl group can influence the reactivity of the aniline (B41778) in such reactions. The synthesis of fluorinated pyrazoles, pyridines, and pyrimidines often involves precursors that could be derived from or are analogous to this compound, highlighting its potential role in constructing these important heterocyclic cores.

Applications in Agrochemical Design

The inclusion of fluorine-containing groups is a well-established strategy in the agrochemical industry to enhance the performance and stability of active ingredients.

The introduction of fluorine into a biologically active molecule can significantly modify its efficacy by affecting binding to target receptors, transport to the target site, and metabolic deactivation. researchgate.net The trifluoromethyl group is a common feature in modern agrochemicals, contributing to increased solubility and hydrophobicity. researchgate.net

The strong carbon-fluorine bond contributes to the metabolic stability of compounds, which can lead to enhanced persistence in the environment, providing a longer duration of action for the agrochemical. researchgate.net This enhanced stability is a key consideration in the design of new and effective pesticides.

Table 1: Impact of Fluorination on Agrochemical Properties

PropertyEffect of Trifluoroethyl GroupReference
Biological Activity Can be dramatically modified by affecting binding, transport, and metabolism. researchgate.net
Lipophilicity Generally increased, which can improve membrane permeability. rsc.org
Metabolic Stability Increased due to the strength of the C-F bond, leading to enhanced persistence. researchgate.netrsc.org
Bioavailability The trifluoromethyl group can have a significant impact on bioavailability. rsc.org

Contributions to Material Science

The distinct properties of the trifluoroethyl group also make this compound a useful monomer in the creation of advanced materials.

Fluorinated compounds are widely used in the development of construction materials and components for liquid crystalline compositions. The introduction of fluorine can lead to materials with unique and desirable properties. While specific examples of polymers derived directly from this compound are not detailed in the provided search results, the general principles of fluorine chemistry in materials science suggest its potential utility.

Polymers incorporating fluorinated moieties often exhibit high thermal stability, chemical resistance, and low surface energy. These characteristics are valuable for creating high-performance materials. For instance, aniline derivatives can be used in the synthesis of polymers with applications in electronics and optics. The trifluoroethyl group would be expected to enhance properties such as hydrophobicity and thermal stability in such polymers.

Role in Specialty Dyes and Pigments

The synthesis of azo dyes, a prominent class of synthetic colorants, traditionally involves the diazotization of an aromatic amine followed by coupling with an electron-rich partner. nih.govekb.eg While specific research detailing the use of this compound in the synthesis of azo dyes is not extensively documented in publicly available literature, the introduction of a trifluoroethyl group onto the aniline scaffold is anticipated to impart unique and desirable properties to the resulting colorants.

The trifluoromethyl group, and by extension the trifluoroethyl group, is known for its strong electron-withdrawing nature and high lipophilicity. mdpi.com In the context of dyes and pigments, these characteristics can significantly influence the final product's properties. For instance, the electron-withdrawing effect of the trifluoroethyl group can modulate the electronic properties of the azo chromophore, potentially leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption spectrum. This allows for the fine-tuning of the dye's color.

While direct examples are scarce, the known effects of fluorination suggest that azo dyes derived from this compound would be promising candidates for high-performance pigments, where properties like weather resistance and color stability are paramount.

Design of Novel Chemical Scaffolds

The utility of this compound extends beyond colorants into the realm of medicinal chemistry and materials science, where it serves as a valuable building block for the construction of novel chemical scaffolds. mdpi.com A chemical scaffold represents the core structure of a molecule, which can be systematically modified to create a library of compounds with diverse properties. nih.gov

Incorporating Fluorinated Moieties for Tuned Reactivity

The presence of the trifluoroethyl group on the aniline ring significantly influences its chemical reactivity. The strong electron-withdrawing nature of this group deactivates the aromatic ring towards electrophilic substitution reactions, making reactions at the ortho and para positions less favorable compared to unsubstituted aniline. This altered reactivity can be strategically exploited in multi-step syntheses to direct reactions to specific positions on other parts of the molecule or to prevent unwanted side reactions.

Conversely, the amino group of this compound can be readily transformed into a variety of other functional groups, providing a handle for further molecular elaboration. For instance, it can undergo condensation reactions to form Schiff bases or be a key component in the synthesis of heterocyclic compounds. rsc.org The synthesis of fluorinated heterocycles is of particular interest in drug discovery, as these scaffolds are prevalent in a wide range of biologically active molecules. rsc.orgchim.itrsc.orgresearchgate.net The trifluoroethyl moiety can be carried through these synthetic transformations, ultimately being incorporated into the final complex scaffold.

Strategic Incorporation for Modifying Physicochemical Characteristics

The strategic placement of the 3-(2,2,2-trifluoroethyl) group is a powerful method for modulating the physicochemical properties of a molecule. nih.gov The introduction of fluorine is known to have a profound impact on several key parameters that are critical for the performance of pharmaceuticals and functional materials. nih.gov

Lipophilicity: The trifluoroethyl group significantly increases the lipophilicity of a molecule. mdpi.com This property is crucial for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, as it influences its ability to cross cell membranes. By incorporating this compound into a scaffold, medicinal chemists can systematically tune the lipophilicity to optimize a drug's pharmacokinetic properties.

Metabolic Stability: As previously mentioned, the C-F bond is exceptionally strong, making molecules containing this bond more resistant to metabolic degradation. rsc.org This is a significant advantage in drug design, as it can lead to a longer half-life and improved bioavailability of the therapeutic agent.

Binding Interactions: The trifluoroethyl group can participate in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with biological targets like proteins. These interactions can enhance the binding affinity and selectivity of a drug for its intended receptor.

Conformational Control: The steric bulk and electronic properties of the trifluoroethyl group can influence the preferred conformation of a molecule. This can be used to lock a molecule into a specific three-dimensional shape that is optimal for binding to a biological target.

The table below summarizes the key physicochemical effects of incorporating the 3-(2,2,2-trifluoroethyl) moiety.

PropertyEffect of 3-(2,2,2-Trifluoroethyl) GroupRationale
Lipophilicity IncreasedThe fluorine atoms are highly lipophilic.
Metabolic Stability EnhancedThe high strength of the C-F bond resists metabolic cleavage.
Acidity/Basicity Modified pKaThe electron-withdrawing nature of the trifluoroethyl group affects the basicity of the aniline nitrogen.
Binding Affinity Potentially IncreasedCan participate in favorable interactions with biological targets.
Conformation InfluencedSteric and electronic effects can restrict conformational flexibility.

Catalytic Systems in Transformations of 3 2,2,2 Trifluoroethyl Aniline

Transition Metal Catalysis

Transition metals, with their versatile electronic properties and ability to facilitate a wide range of reactions, are pivotal in the functionalization of 3-(2,2,2-trifluoroethyl)aniline and related structures.

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many complex molecules. In the context of this compound, palladium catalysts have been instrumental in coupling reactions with aryl halides. nih.govnih.gov These reactions, however, present a unique challenge as the resulting fluoroalkylaniline products can be unstable under the typically harsh conditions of high heat and strong bases. nih.govnih.gov

To circumvent this instability, researchers have developed milder reaction conditions. A notable advancement involves the use of the weaker base potassium phenoxide (KOPh) in conjunction with a palladium catalyst derived from [Pd(allyl)Cl]2 and the commercially available ligand AdBippyPhos. nih.gov This system allows for high yields with low catalyst loadings, typically less than 0.50 mol% for most substrates. nih.gov A key feature of this catalytic cycle is that the resting state of the catalyst is a phenoxide complex, (BippyPhosPd(Ar)OPh). nih.gov Due to the electron-withdrawing nature of the fluoroalkyl group on the aniline (B41778), the rate-limiting step of the reaction is the reductive elimination to form the C-N bond. nih.govnih.gov

The choice of ligand is critical for the success of these reactions. While AdBippyPhos has proven effective, other derivatives of BippyPhos, such as tBuBippyPhos, also form active catalysts for this transformation. nih.gov For instance, the reaction of trifluoroethylamine with 4-n-butylbromobenzene catalyzed by the complex generated from [Pd(allyl)Cl]2 and tBuBippyPhos resulted in a similar product yield as the AdBippyPhos system. nih.gov

Aryl HalideLigandBaseCatalyst Loading (mol %)Yield (%)
4-n-butylbromobenzeneAdBippyPhosKOPh<0.50High
4-n-butylbromobenzenetBuBippyPhosKOPh<0.50High
3-chloropyridinePd/BippyPhos (1:1)-0.400Full Conversion
3-chloropyridinePd/BippyPhos (1:2)-0.250Full Conversion

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective and efficient alternative for various organic transformations. In the realm of trifluoroethylation, copper(II) triflate (Cu(OTf)2) has emerged as a versatile catalyst. beilstein-journals.org While direct C-H trifluoroethylation of heteroarenes has been reported using copper catalysis, the specific application to this compound is an area of ongoing research. nih.gov These reactions are believed to proceed through a trifluoroethyl radical intermediate. nih.gov

Copper catalysis has also been successfully employed in the enantioselective perfluoroalkylamination of 1,3-dienes, utilizing aniline derivatives as one of the components. nih.gov This highlights the potential of copper-based systems to create chiral centers in molecules containing the trifluoroethylamino group. nih.gov

Iron Porphyrin Catalysis

Iron porphyrin complexes have been identified as effective catalysts for the N-trifluoroethylation of anilines. rsc.orgrsc.org A significant development in this area is a one-pot reaction that utilizes 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in an aqueous solution. rsc.orgrsc.org This method proceeds through a cascade of diazotization and N-trifluoroethylation reactions, offering a practical route to a variety of N-trifluoroethylated anilines in good yields. rsc.orgrsc.org

The proposed mechanism involves the reaction of the iron porphyrin with sodium nitrite (B80452) to form an Fe(III)TPP(NO2) species. This is then reduced to a ferrous nitrosyl complex, Fe(II)TPP(NO), under weakly acidic conditions. rsc.org This complex is susceptible to attack by trifluorodiazoethane, which is generated in situ from trifluoroethylamine hydrochloride and sodium nitrite. rsc.org The resulting iron-carbene intermediate is then attacked by the aniline to furnish the N-trifluoroethylated product and regenerate the active catalyst. rsc.org When FeTPP(NO) was used directly as the catalyst for the N-trifluoroethylation of o-methyl aniline, an 83% yield of the product was obtained, supporting the proposed mechanism. rsc.org

Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has gained prominence as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional methods.

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have proven to be highly effective organocatalysts for a wide array of enantioselective transformations. scispace.com They function as Brønsted acids, activating substrates through hydrogen bonding. scispace.com In the context of aniline derivatives, CPAs have been instrumental in the atroposelective functionalization of nitrosonaphthalene with indoles to generate axially chiral indole-anilines. beilstein-journals.org This approach relies on a nucleophilic aromatic substitution mechanism. beilstein-journals.org

Furthermore, CPAs have been employed in the enantioselective synthesis of spiro[indoline-3,6'-indolo[1,2-c]quinazolin]-2-ones through a condensation/N-alkylation cascade of 2-(1H-indolyl)anilines and isatins. dicp.ac.cn This reaction creates spiro aminals with quaternary stereocenters in high enantiomeric excess. dicp.ac.cn

Lewis Acid/Base Catalysis

Lewis acid and base catalysis plays a crucial role in many organic reactions. In transformations involving aniline derivatives, Lewis acids can activate electrophiles, while Lewis bases can enhance the nucleophilicity of the aniline. For instance, in the synthesis of the oxa analogues of isocryptolepine, a Lewis acid-catalyzed Pictet-Spengler-type cyclization of 2-(benzofuran-2-yl)anilines is a key step. researchgate.net

Heterogeneous Catalysis (e.g., ZnFe₂O₄)

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and enhanced stability under various reaction conditions. Among the various materials used as heterogeneous catalysts, spinel ferrites like zinc ferrite (B1171679) (ZnFe₂O₄) have garnered attention due to their unique magnetic, electronic, and catalytic properties. conicet.gov.arnih.govnih.govnih.gov

While direct studies on the application of ZnFe₂O₄ as a catalyst for the transformation of this compound are not extensively documented in the reviewed literature, the known catalytic activity of ZnFe₂O₄ in other organic reactions suggests its potential utility. ZnFe₂O₄ nanoparticles can be synthesized through various methods, including solid-state reactions, co-precipitation, and sol-gel techniques, which allow for the control of particle size, morphology, and crystallinity. conicet.gov.arnih.govnih.govresearchgate.net These nanoparticles possess both Lewis acidic sites (Fe³⁺) and basic sites (O²⁻), enabling them to catalyze a range of reactions. conicet.gov.ar

For instance, ZnFe₂O₄ has been effectively used as a recyclable heterogeneous catalyst for the synthesis of pyrano[2,3-d]pyrimidines and 2,4,6-triarylpyridines. conicet.gov.arresearchgate.net These reactions proceed under solvent-free conditions, offering high yields, short reaction times, and simple product isolation. conicet.gov.arresearchgate.net The catalyst's efficiency is attributed to its ability to activate the substrates through its acidic and basic sites. researchgate.net Given that many transformations of anilines involve acid or base catalysis, it is plausible that ZnFe₂O₄ could facilitate reactions such as alkylation, acylation, or condensation involving this compound.

The table below summarizes the synthesis and application of ZnFe₂O₄ in catalytic reactions, which could be extrapolated to potential transformations of this compound.

Table 1: Synthesis and Application of ZnFe₂O₄ as a Heterogeneous Catalyst

Catalyst Synthesis MethodApplicationReactantsConditionsYield (%)Reference
Co-precipitationSynthesis of pyrano[2,3-d]pyrimidines1,3-Dimethylbarbituric acid, malononitrile, aromatic aldehydesSolvent-free, 100 °C90-96 conicet.gov.ar
Not specifiedSynthesis of 2,4,6-triarylpyridinesAcetophenone, aldehydes, ammonium (B1175870) acetateSolvent-free, 120 °C88-95 researchgate.net
Hydrothermal MethodPhotocatalytic degradation of amoxicillinAmoxicillinVisible light (LED, 75W), pH 5.0100 mdpi.com

Further research is required to explore the specific applications and efficiency of ZnFe₂O₄ in catalyzing reactions of this compound.

Photocatalysis and Electrocatalysis

Photocatalysis and electrocatalysis represent modern, sustainable approaches to organic synthesis, often operating under mild conditions with high selectivity. These methods have been successfully applied to the functionalization of aniline and its derivatives.

Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of aniline derivatives, photocatalysis has been extensively used for trifluoromethylation and other fluoroalkylation reactions. mdpi.com These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, which then reacts with the aniline derivative. researchgate.netmdpi.com

Several photocatalytic systems have been developed for the trifluoromethylation of anilines, employing photocatalysts such as iridium complexes (e.g., Ir(ppy)₃) and organic dyes (e.g., Rose Bengal, Eosin Y), often in combination with a radical initiator like Togni's reagent or CF₃SO₂Na. conicet.gov.arnih.govresearchgate.netmdpi.com The general mechanism involves the excitation of the photocatalyst by visible light, followed by a single-electron transfer (SET) process to generate the trifluoromethyl radical. This radical then adds to the electron-rich aniline ring to form a radical intermediate, which is subsequently oxidized and deprotonated to yield the final product. researchgate.netmdpi.com

While direct examples of the photocatalytic transformation of this compound are scarce in the literature, the existing methodologies for other aniline derivatives provide a strong foundation for its potential functionalization. The electron-donating nature of the amino group in this compound would likely direct the addition of the trifluoromethyl radical to the ortho and para positions.

The following table outlines representative examples of photocatalytic trifluoromethylation of aniline derivatives, which could be adapted for this compound.

Table 2: Photocatalytic Trifluoromethylation of Aniline Derivatives

SubstratePhotocatalystCF₃ SourceSolventLight SourceYield (%)Reference
AnilineIr(ppy)₃Togni's reagentDMFBlue LED72 researchgate.netmdpi.com
N-MethylanilineRose BengalCF₃IMeCNCompact Fluorescent Lamp85 conicet.gov.ar
Aniline DerivativesEosin Y / Cu(OAc)₂CF₃SO₂NaDMSOBlue LED65-91 mdpi.com
AnilineFe(TPP)ClCF₃CH₂NH₂·HCl / NaNO₂H₂O/DCENot specified78 (for N-trifluoroethylation) nih.govresearchgate.net

Electrocatalysis

Electrocatalysis offers another sustainable pathway for the transformation of organic molecules by using electricity to drive chemical reactions. In the context of anilines, electrochemistry has been primarily explored for polymerization reactions to produce conductive polymers like polyaniline. nih.govbue.edu.egsci-hub.ruresearchgate.net The electrochemical polymerization of aniline proceeds via the oxidation of the monomer to form radical cations, which then couple to form oligomers and eventually the polymer chain. nih.gov

The electropolymerization of fluorinated anilines, such as 3,5-bis(trifluoromethyl)aniline, has been reported to yield hydrophobic and thermally stable polymer films. bue.edu.eg The electrochemical behavior of these fluorinated anilines is influenced by the electron-withdrawing nature of the fluorine substituents, which can affect the oxidation potential and the properties of the resulting polymer. bue.edu.eg It is conceivable that this compound could also undergo electropolymerization to form a novel fluorinated polyaniline with potentially interesting material properties.

Furthermore, electrochemistry can be utilized for other synthetic transformations beyond polymerization. For instance, electrochemical methods can be employed to generate reactive intermediates for various organic reactions, potentially including the functionalization of the aromatic ring or the amino group of this compound.

Mechanistic Investigations of Reactions Involving 3 2,2,2 Trifluoroethyl Aniline

Elucidation of Reaction Pathways

The reaction pathways involving 3-(2,2,2-trifluoroethyl)aniline are diverse and highly dependent on the reaction conditions and the nature of the reactants.

One significant area of investigation is the N-trifluoroethylation of anilines . An iron porphyrin-catalyzed reaction has been developed using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.govrsc.org This process proceeds through a one-pot cascade reaction involving diazotization followed by N-trifluoroethylation. nih.govrsc.org The proposed pathway suggests the in situ formation of trifluorodiazoethane, which then participates in an N-H insertion reaction catalyzed by the iron porphyrin complex. rsc.org

Another important reaction is the formation of Meisenheimer complexes . Studies on the reaction of 1,3,5-trinitrobenzene (B165232) (TNB) with 2,2,2-trifluoroethylamine, a related compound, reveal the formation of these complexes. The reaction kinetics and the influence of base catalysis have been investigated in solvents like dimethyl sulphoxide and acetonitrile. rsc.org

Furthermore, the chemoselectivity of reactions between ethyl 4,4,4-trifluoro-3-oxobutanoate and various anilines has been systematically studied. researchgate.net Depending on the reaction conditions (solvent, temperature, and catalyst), the reaction can be directed towards the synthesis of either ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates or N-aryl-4,4,4-trifluoro-3-oxobutyramides. These intermediates can then be cyclized to produce different trifluoromethyl-substituted quinolinones. researchgate.net

In the realm of photocatalysis, visible-light-induced fluoroalkylation reactions of aniline (B41778) derivatives have been explored. researchgate.net These reactions leverage the electrophilic character of fluoroalkyl radicals and the electron-rich nature of the aminoaromatic compounds. researchgate.net

Identification of Key Intermediates

The identification of key intermediates is crucial for understanding the step-by-step mechanism of a reaction.

In the iron-catalyzed N-trifluoroethylation of anilines, a key intermediate is the ferrous nitrosyl complex (Fe(II)TPP(NO)) . nih.govrsc.org This species is formed from the reaction of the iron(III) porphyrin catalyst with sodium nitrite (B80452) under weakly acidic conditions. This ferrous nitrosyl complex is then believed to react with trifluorodiazoethane (formed in situ) to generate an iron-carbene intermediate . This highly reactive carbene then undergoes nucleophilic attack by the aniline to yield the N-trifluoroethylated product. nih.govrsc.org

In the formation of Meisenheimer complexes between 1,3,5-trinitrobenzene and amines like 2,2,2-trifluoroethylamine, the zwitterionic complex is a key intermediate. The stability and rate of formation of this complex are influenced by the solvent and the presence of a base. rsc.org

For nucleophilic substitution reactions, such as those between 2,3-dichloronaphthoquinone and anilines, the initial formation of an electron donor-acceptor (EDA) adduct has been identified as a driving force for the reaction to proceed, even in the solid state. nih.gov

In palladium-catalyzed reactions, aminomethyl cyclopalladated complexes have been identified as key intermediates that facilitate C-N bond activation. researchgate.net

Role of Fluorine in Reaction Mechanisms

The presence of the trifluoroethyl group (-CH₂CF₃) significantly impacts the electronic properties and reactivity of the aniline molecule. The strong electron-withdrawing nature of the trifluoromethyl group (-CF₃) influences the reaction mechanisms in several ways.

The carbon-fluorine bond is highly polar, which affects the chemical and physical properties of the molecule. researchgate.net This electronic effect can influence the nucleophilicity of the amino group and the reactivity of the aromatic ring. For instance, in reactions involving electrophilic attack on the aniline nitrogen, the electron-withdrawing trifluoroethyl group can decrease the nucleophilicity of the amine, potentially slowing down the reaction rate compared to unsubstituted aniline.

In the context of N-trifluoroethylation reactions, the fluorine atoms are integral to the desired product. nih.govrsc.org The stability of the trifluoromethyl group makes it a desirable moiety in pharmaceutical and agrochemical compounds.

Kinetic Studies and Activation Parameters

Kinetic studies provide quantitative data on reaction rates and help to elucidate reaction mechanisms.

For the reaction of anilines with chloramine (B81541) T, kinetic studies have shown a first-order dependence on chloramine T and a fractional-order dependence on the amine. rsc.org This suggests a mechanism involving the rapid formation of a complex in an equilibrium step, followed by a slower decomposition of the complex. rsc.org By plotting the inverse of the observed rate constant against the inverse of the amine concentration, the equilibrium constant (K) for complex formation and the decomposition rate constant (k₂) can be determined. rsc.orgutmb.edu A Hammett plot for substituted anilines in this reaction yielded a reaction constant (ρ) of -0.976, indicating that electron-donating groups on the aniline ring accelerate the reaction. rsc.orgutmb.edu

In the study of Meisenheimer complex formation between 1,3,5-trinitrobenzene and 2,2,2-trifluoroethylamine, kinetic analysis revealed that the reaction is subject to base catalysis by both the amine reactant itself and by stronger, non-nucleophilic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile. rsc.org However, in dimethyl sulphoxide, external base catalysis was not observed. rsc.org

Spectroscopic Probing of Reaction Intermediates

Spectroscopic techniques are invaluable for the direct observation and characterization of transient intermediates in a reaction mixture.

In the iron porphyrin-catalyzed N-trifluoroethylation, Electron Spin Resonance (ESR) spectroscopy was used to identify and characterize the ferrous nitrosyl complex (FeTPP(NO)). nih.govrsc.org The observed g-values from the ESR spectrum confirmed the formation of this key intermediate. nih.govrsc.org

For nucleophilic substitution reactions, a combination of UV-Vis, Diffuse Reflectance Spectroscopy (DRS), FT-IR, ¹H NMR, and LC-MS has been employed to investigate the reaction mechanism. nih.gov These techniques helped to identify the initial formation of an electron donor-acceptor complex between the reactants. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful tool for monitoring reaction intermediates in real-time, particularly in organometallic catalysis, which can provide rich data on stable intermediates and support kinetic analysis. bris.ac.uk

Computational Mechanistic Studies (e.g., Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating reaction mechanisms at a molecular level.

DFT computations have been used to study the geometrical structures and properties of aniline and its charged ions. nih.gov These studies can predict the stability of different isomers and the energy barriers for dissociation pathways. nih.gov For instance, calculations have shown that the dissociation of an aniline cation to form an NH₂⁺ fragment proceeds without an activation energy barrier. nih.gov

For organometallic catalytic cycles, computational studies can help to distinguish between different proposed pathways, such as neutral versus anionic routes. bris.ac.uk By combining computational data with experimental results like kinetic data and Hammett plots, a more complete understanding of the reaction mechanism can be achieved. bris.ac.uk Transition state analysis, a key component of these studies, helps to identify the highest energy point along the reaction coordinate, providing crucial information about the feasibility and selectivity of a reaction.

Structure Property Relationships in 3 2,2,2 Trifluoroethyl Aniline Derivatives

Influence of the Trifluoroethyl Group on Aromaticity and Electron Density

While the amino group (-NH2) is a strong electron-donating group (+M effect) that increases electron density, particularly at the ortho and para positions, the meta-positioned trifluoroethyl group does not directly participate in resonance with the amino group. However, its inductive effect diminishes the electron-donating capacity of the ring. Studies on related fluorinated benzenes have shown that fluorination can lead to a reduction in aromaticity. nih.gov The inductive effect of the trifluoroethyl group leads to a decrease in the paratropic current in the aromatic ring, which is an indicator of reduced aromaticity. nih.gov

The interplay between the electron-donating amino group and the electron-withdrawing trifluoroethyl group creates a unique electronic environment. The electron density on the nitrogen atom of the aniline (B41778) is reduced, which in turn decreases its basicity compared to unsubstituted aniline. doubtnut.com This modulation of electron density is a key factor governing the reactivity of the molecule in various chemical transformations.

Impact of Substitution Patterns on Reactivity

The reactivity of 3-(2,2,2-trifluoroethyl)aniline derivatives is profoundly influenced by the nature and position of other substituents on the aromatic ring. The existing electronic landscape, shaped by the competing effects of the amino and trifluoroethyl groups, can be further tuned by introducing additional functionalities.

The nature of other substituents plays a crucial role. Electron-donating groups (EDGs) will enhance the reactivity of the ring towards electrophiles, while additional electron-withdrawing groups (EWGs) will further deactivate it. doubtnut.com For instance, in the context of N-trifluoroethylation of anilines, it has been observed that anilines bearing electron-rich groups favor the reaction, while those with strong electron-withdrawing groups like nitro or cyano show no reaction. nih.gov

Furthermore, the position of substituents has a discernible effect on reactivity. While ortho-, meta-, and para-substituted anilines may give similar yields in some reactions, steric hindrance from bulky ortho-substituents can significantly impede reactivity, as seen in the case of 2-tert-butyl aniline, which did not undergo N-trifluoroethylation under certain conditions. nih.govacs.org

The reactivity of the amino group itself is also affected. The reduced nucleophilicity of the nitrogen atom due to the electron-withdrawing trifluoroethyl group makes it less reactive towards electrophiles compared to aniline. This can be advantageous in controlling the selectivity of N-functionalization reactions.

Stereoelectronic Effects of Fluorine

The three fluorine atoms in the trifluoroethyl group introduce significant stereoelectronic effects that influence the conformation and reactivity of this compound. Stereoelectronic effects are interactions between the electronic properties of substituents and their spatial arrangement.

One of the most important stereoelectronic effects involving fluorine is the gauche effect , which describes the tendency of a molecule to adopt a gauche conformation when it contains electronegative substituents. In the case of the trifluoroethyl group, the C-C bond can rotate, leading to different spatial arrangements of the CF3 group relative to the aniline ring. The gauche conformation, where the C-F bonds are gauche to the C-C bond of the ethyl chain, can be stabilized by hyperconjugative interactions between the C-H bonding orbitals of the CH2 group and the antibonding σ* orbitals of the C-F bonds.

The presence of fluorine can also lead to the formation of non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence crystal packing and molecular recognition processes. researchgate.net

Conformational Analysis and its Implications for Reactivity

The conformational flexibility of the this compound molecule, primarily arising from the rotation around the C(aryl)-C(ethyl) and C(ethyl)-C(trifluoromethyl) bonds, is a critical determinant of its reactivity. The preferred conformation represents a balance of steric and electronic interactions.

Computational studies and spectroscopic analyses can provide insights into the low-energy conformations of the molecule. The orientation of the bulky and highly electronegative trifluoroethyl group relative to the plane of the aniline ring can significantly impact the steric accessibility of the reactive sites on the ring and the amino group.

For example, a conformation where the trifluoroethyl group is oriented away from the ortho positions of the amino group would leave these sites more open for electrophilic attack. Conversely, a conformation where the trifluoroethyl group shields one of the ortho positions would hinder reaction at that site.

Physicochemical Properties Relevant to Chemical Behavior

The physicochemical properties of this compound are significantly shaped by the presence of the trifluoroethyl group, which imparts a unique character to the molecule, particularly concerning its lipophilicity and solubility.

Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule. Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter in drug design and development as it affects a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For this compound, the predicted XlogP value is 2.4, indicating a significant degree of lipophilicity. uni.lu This increased lipophilicity enhances the molecule's solubility in nonpolar, organic solvents and its ability to partition into lipidic environments. nih.gov

Other Physicochemical Properties: Other relevant physicochemical properties include its molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters are important in predicting its behavior in biological systems and its potential for further chemical modification.

Interactive Data Table of Physicochemical Properties for this compound

PropertyValueSource
Molecular FormulaC₈H₈F₃N chemscene.com
Molecular Weight175.15 g/mol chemscene.com
XlogP2.4 uni.lu
Topological Polar Surface Area (TPSA)26.02 Ų chemscene.com
Hydrogen Bond Donors1 chemscene.com
Hydrogen Bond Acceptors1 chemscene.com
Rotatable Bonds1 chemscene.com

Q & A

Q. How can computational models predict the environmental impact of fluorinated aniline derivatives?

  • Methodological Answer :
  • QSAR Models : Correlate structural descriptors (e.g., fluorine count) with ecotoxicity endpoints (e.g., LC₅₀ in Daphnia magna).
  • Persistency Studies : Use OECD 301B tests to measure biodegradation half-lives in simulated wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2,2-Trifluoroethyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(2,2,2-Trifluoroethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.